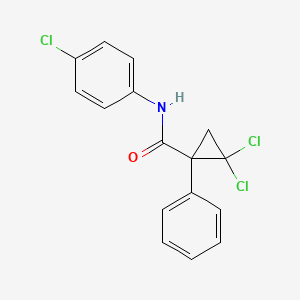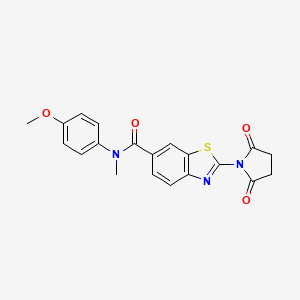
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, particularly as a fungicide. It is commonly referred to as carpropamid and is used primarily in agriculture to protect crops from fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of substituted cyclopropane derivatives with chlorinated aromatic amines. One common method involves the acylation of amines using benzotriazole chemistry in water, which is an environmentally friendly approach . The reaction conditions often include room temperature or microwave irradiation to achieve high yields and mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclopropane derivatives and their reactivity.
Biology: It is studied for its effects on fungal pathogens and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.
Industry: It is used in the development of agricultural chemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide involves the inhibition of melanin biosynthesis in fungal pathogens. This inhibition disrupts the fungal cell wall, leading to the death of the pathogen. The compound targets specific enzymes involved in melanin production, such as scytalone dehydratase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-N-(4-chlorophenyl)-N-methylpropanamide: Similar in structure but with a methyl group instead of a phenyl group.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromine atom instead of chlorine and a different acetamide structure.
Uniqueness
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific inhibition of melanin biosynthesis, making it particularly effective against fungal pathogens in agricultural settings. Its stability and low toxicity to mammals also make it a preferred choice for use in crop protection .
Propriétés
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMUVXLVZVSVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![(6Z)-6-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6081062.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
